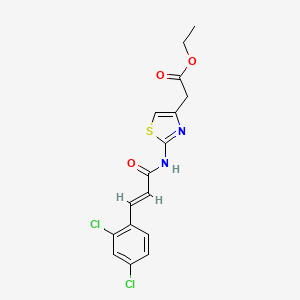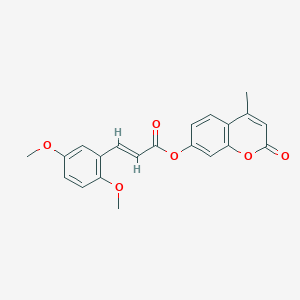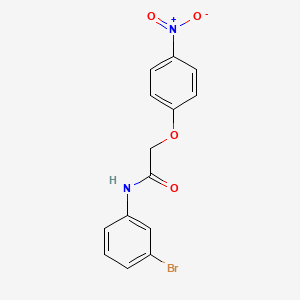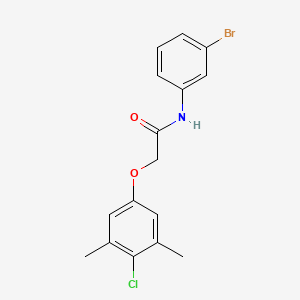
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate is a synthetic organic compound with a molecular formula of C20H17ClN2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Acetylation of Aniline: The aniline moiety is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The acetylated aniline is then coupled with the chlorinated quinoline core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Analyse Chemischer Reaktionen
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to chloroquine and other quinoline-based drugs.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate can be compared with other similar compounds, such as:
Chloroquine: Both compounds share a quinoline core and exhibit antimalarial activity, but this compound has additional functional groups that may enhance its biological activity.
Hydroxychloroquine: Similar to chloroquine, hydroxychloroquine has a hydroxyl group that increases its solubility and reduces toxicity.
Quinoline N-oxides: These compounds are oxidized derivatives of quinolines and have different biological activities compared to this compound.
Eigenschaften
IUPAC Name |
ethyl 4-(3-acetylanilino)-8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-26-20(25)16-11-22-19-15(8-5-9-17(19)21)18(16)23-14-7-4-6-13(10-14)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIECVBLPWFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-{[(2,5-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3472091.png)
![methyl 2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3472099.png)






![9-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3472152.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B3472160.png)
![ETHYL 4-[(2-MORPHOLINOETHYL)AMINO]BENZO[H]QUINOLINE-3-CARBOXYLATE](/img/structure/B3472162.png)
![ethyl 8-chloro-4-[(4-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3472168.png)
![[3-(2-Bromophenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B3472180.png)
